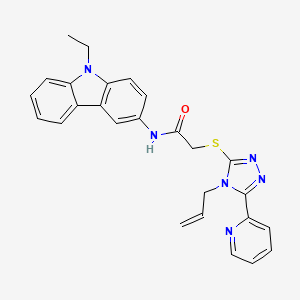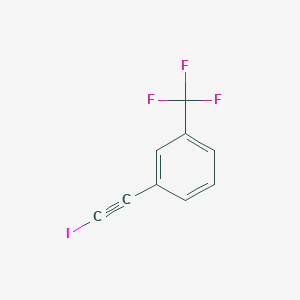
5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide typically involves the reaction of 4-nitroaniline with 5-methylisoxazole-4-carbonyl chloride. The reaction is carried out in acetonitrile at room temperature, with the carbonyl chloride being added dropwise to the stirred solution of 4-nitroaniline . This method ensures a high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
反応の種類: 5-メチル-N-(4-ニトロフェニル)-3-イソキサゾールカルボキサミドは、以下を含むさまざまな化学反応を起こします。
酸化: ニトロ基は、適切な条件下でアミノ基に還元することができます。
還元: この化合物は、特にニトロ基を含む還元反応に関与することができます。
置換: イソキサゾール環は、求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや触媒的水素化などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を、塩基性または酸性条件下で用いることができます。
生成される主な生成物:
ニトロ基の還元: 5-メチル-N-(4-アミノフェニル)-3-イソキサゾールカルボキサミドが生成されます。
置換反応: 使用する求核剤に応じて、さまざまな誘導体につながります。
4. 科学研究への応用
5-メチル-N-(4-ニトロフェニル)-3-イソキサゾールカルボキサミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成における中間体として役立ちます。
生物学: この化合物の誘導体は、抗菌性や抗癌性など、潜在的な生物活性について研究されています.
医学: この化合物など、イソキサゾール誘導体は、さまざまな疾患の治療における治療の可能性について調査されています。
産業: この化合物は、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
5-Methyl-N-(4-nitrophenyl)-3-isoxazolecarboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
5-メチル-N-(4-ニトロフェニル)-3-イソキサゾールカルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために、生体還元を起こすことができます。これにより、さまざまな生物学的効果をもたらします。イソキサゾール環は、酵素や受容体と相互作用し、それらの活性を調節することもでき、治療効果をもたらします。
類似の化合物:
- 5-メチル-N-(4-メチル-2-ニトロフェニル)-1-(4-スルファモイルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド
- 5-メチル-N-(4-ニトロフェニル)チオフェン-2-カルボキサミド
比較:
- 構造的差異: これらの化合物は、5-メチル-N-(4-ニトロフェニル)部分を共有していますが、ヘテロ環(イソキサゾール対トリアゾールまたはチオフェン)が異なります。
- 生物活性: 異なるヘテロ環の存在は、これらの化合物の生物活性と特異性を大幅に影響を与える可能性があります。
- 化学反応性: これらの化合物の反応性は、ヘテロ環の性質とそれに結合した置換基によって異なる場合があります。
類似化合物との比較
- 5-Methyl-N-(4-methyl-2-nitrophenyl)-1-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide
Comparison:
- Structural Differences: While these compounds share the 5-methyl-N-(4-nitrophenyl) moiety, they differ in their heterocyclic rings (isoxazole vs. triazole or thiophene).
- Biological Activity: The presence of different heterocyclic rings can significantly influence the biological activity and specificity of these compounds.
- Chemical Reactivity: The reactivity of these compounds can vary based on the nature of the heterocyclic ring and the substituents attached to it.
特性
分子式 |
C11H9N3O4 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
5-methyl-N-(4-nitrophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c1-7-6-10(13-18-7)11(15)12-8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,15) |
InChIキー |
PMFNKUVWSSGKPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12039536.png)

![N-(3-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12039545.png)
![2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12039548.png)
![ethyl (2Z)-3-(2-hydroxyethyl)-4-methyl-2-[(2-methylphenyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12039553.png)

![2-(2-chlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12039577.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12039583.png)
![4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12039584.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039592.png)


